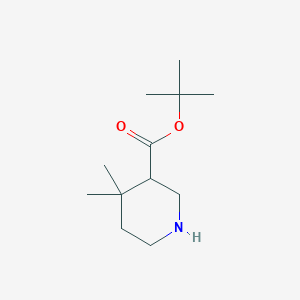![molecular formula C17H11F3N2OS3 B2514426 S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate CAS No. 339019-95-3](/img/structure/B2514426.png)
S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods. A common method involves the condensation of 2-aminothiophenol with aldehydes in the presence of a catalyst .Molecular Structure Analysis
The benzothiazole structure consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary widely depending on their specific structure. Some general properties include good stability and solubility in organic solvents .Aplicaciones Científicas De Investigación
Chemical Structure and Conformation
A study by Lindgren et al. (2013) examined the structures of hydrazones derived from 1,3-benzothiazole, revealing insights into their conformation and intermolecular hydrogen bonding. These findings contribute to understanding the structural diversity and potential reactivity of benzothiazole derivatives, which may be relevant to the chemical properties and applications of the compound (Lindgren et al., 2013).
Antimicrobial Applications
Alsarahni et al. (2017) synthesized amino acetylenic and thiocarbonate derivatives of 2-mercapto-1,3-benzothiazole, demonstrating potential antimicrobial activities. These derivatives, including S-1,3-benzothiazol-2-yl-O-alkyl carbonothioate compounds, showed high activity against Pseudomonas aeruginosa and Candida albicans, suggesting that similar compounds could have significant antimicrobial properties (Alsarahni et al., 2017).
Synthesis and Structural Elucidation
Velikorodov et al. (2011) focused on the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, providing a foundation for creating a range of chemically modified benzothiazoles. This research indicates the versatility of benzothiazole as a core structure for synthesizing new compounds with potentially varied applications, including those related to S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate (Velikorodov et al., 2011).
Biological and Pharmacological Screening
Patel and Agravat (2013) synthesized new 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles, evaluating their antimicrobial and antimycobacterial activities. Although not directly related to the exact compound , this research demonstrates the potential for benzothiazole derivatives to serve as bases for developing therapeutic agents (Patel, A. C. Purohit, et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS3/c18-11(14(19)20)7-9-24-15-10(4-3-8-21-15)16(23)26-17-22-12-5-1-2-6-13(12)25-17/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMZHUZMEHGSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)C3=C(N=CC=C3)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)
![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)
![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)